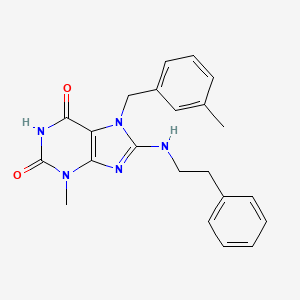![molecular formula C10H14N4O B2552011 N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2411296-22-3](/img/structure/B2552011.png)
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of specific enzymes or by binding to specific receptors in the target cells. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may lead to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. For example, it has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This may have potential applications in the treatment of hyperpigmentation disorders such as melasma.
実験室実験の利点と制限
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. It has also been shown to exhibit a wide range of pharmacological activities, making it a potentially useful tool for drug discovery and development. However, the compound has some limitations as well. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
将来の方向性
There are several future directions for the research on N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in these disorders. Another potential direction is to explore its potential applications in the treatment of fungal and viral infections. It has been shown to exhibit antifungal and antiviral activities, making it a promising candidate for the development of new antifungal and antiviral drugs. Overall, N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is a promising compound that has the potential to be developed into novel therapeutics for various diseases.
合成法
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide can be synthesized by the reaction of propargylamine with but-3-en-1-yl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the triazole derivative and the primary amine group of propargylamine. The resulting product is a white crystalline solid with a melting point of 110-112°C.
科学的研究の応用
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antiviral activities. In addition, it has been shown to inhibit the activity of several enzymes, such as acetylcholinesterase, tyrosinase, and aldose reductase, which are involved in various pathological conditions.
特性
IUPAC Name |
N-[(1-but-3-enyltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-3-5-6-14-8-9(12-13-14)7-11-10(15)4-2/h3-4,8H,1-2,5-7H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZYRVKWZTFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)
![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)
![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)


![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)
![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)
